molecular formula C20H18Cl2Si B1503365 (Triphenylmethyl)methyldichlorosilane CAS No. 256343-28-9

(Triphenylmethyl)methyldichlorosilane

Cat. No.: B1503365
CAS No.: 256343-28-9
M. Wt: 357.3 g/mol
InChI Key: QUHJOUAJXNMZIF-UHFFFAOYSA-N
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Description

(Triphenylmethyl)methyldichlorosilane is an organosilicon compound with the molecular formula C20H18Cl2Si. It is a solid at room temperature and is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of triphenylmethyl chloride with methyldichlorosilane under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (Triphenylmethyl)methyldichlorosilane involves large-scale reactions with stringent control over reaction parameters to achieve high purity and yield. The process may also include purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions: (Triphenylmethyl)methyldichlorosilane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used to substitute the chlorine atoms in the compound.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of triphenylmethylsilanol.

  • Reduction: Reduction reactions can produce triphenylmethylsilane.

  • Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

(Triphenylmethyl)methyldichlorosilane is widely used in scientific research due to its unique properties and reactivity. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex organosilicon compounds.

  • Biology: In the study of biological systems where silicon-based compounds are of interest.

  • Medicine: In the development of pharmaceuticals and drug delivery systems.

  • Industry: In the production of silicon-based materials and coatings.

Mechanism of Action

The mechanism by which (Triphenylmethyl)methyldichlorosilane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

(Triphenylmethyl)methyldichlorosilane is unique in its structure and reactivity compared to other organosilicon compounds. Similar compounds include:

  • Methyltrichlorosilane: A simpler organosilicon compound with fewer phenyl groups.

  • Triphenylchloromethane: A compound with a similar triphenylmethyl group but without the silicon atom.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound in various chemical processes.

Properties

IUPAC Name

dichloro-methyl-tritylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHJOUAJXNMZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696694
Record name Dichloro(methyl)(triphenylmethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256343-28-9
Record name Dichloro(methyl)(triphenylmethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the same apparatus and procedures as EXAMPLE 1 above, 50.4 ml (564 mmol) of benzene and 2.92 g (21.9 mmol) of aluminum chloride were alkylated with 10.0 g (43.0 mmol) of (trichloromethyl)methyldichlorosilane under dry nitrogen atmospheric pressure for 5 hours at room temperature. The aluminum chloride catalyst was quenched with PoCl3 and then stirred for another 1 hour to complete the deactivation. Freshly distilled hexane (100 ml) was added to the reaction mixture and insoluble solids in hexane were filtered from the organic soultion. After hexane and benzene were distilled, recrystallization from chloroform yielded 3.58 g of (triphenylmethyl)methyldichlorosilane (mp: 170-172° C., yield; 23%).
Quantity
50.4 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Name
(trichloromethyl)methyldichlorosilane
Quantity
10 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Triphenylmethyl)methyldichlorosilane
Reactant of Route 2
(Triphenylmethyl)methyldichlorosilane
Reactant of Route 3
(Triphenylmethyl)methyldichlorosilane
Reactant of Route 4
(Triphenylmethyl)methyldichlorosilane
Reactant of Route 5
(Triphenylmethyl)methyldichlorosilane
Reactant of Route 6
(Triphenylmethyl)methyldichlorosilane

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